molecular formula C6H9N3O B162686 2-(Pyrimidin-2-ylamino)ethanol CAS No. 1742-25-2

2-(Pyrimidin-2-ylamino)ethanol

Cat. No.: B162686
CAS No.: 1742-25-2
M. Wt: 139.16 g/mol
InChI Key: KTMJYEXQVZXYKE-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .


Chemical Reactions Analysis

The chemical reactions involving this compound have been reported . For instance, an efficient reaction of readily available substituted 2-benzyl­idenemalononitriles and substituted benzamidines provides 2-aryl-5-benzyl­pyrimidine-4,6-diamines in good yields under simple reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .

Scientific Research Applications

Synthesis and Characterization of Tetrazole Derivatives and Evaluation of Biological Activity

Research on 2-(pyrimidin-2-ylamino)ethanol has involved its use in synthesizing a series of heterocyclic compounds, highlighting its versatility in organic synthesis. One study synthesized 2-(pyrimidin-2-ylamino)acetohydrazide through reactions involving 2-amino pyrimidine and chloroacetohydrazide, followed by reactions to produce Schiff bases derivatives and tetrazole derivatives. These compounds were evaluated for their antimicrobial activity against resistant bacterial strains, demonstrating the potential of this compound derivatives in developing new antimicrobial agents (Alsahib & Dhedan, 2021).

Antimicrobial Activity of Pyrimidine Derivatives

Another study explored the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide, demonstrating significant antimicrobial activity. This work underscores the role of this compound derivatives in creating compounds with high antimicrobial efficacy, offering insights into the development of new drugs for combating microbial infections (Salimon, Salih, & Hussien, 2011).

Synthesis and Spectral Characterization of Novel Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes

In the realm of pharmaceuticals and materials science, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, with structures confirmed through various spectral methods. This study also evaluated the antioxidant properties of these compounds, revealing promising antioxidant activity compared to standard antioxidants. Such research highlights the potential of this compound derivatives in developing novel antioxidants, which could have applications in various industries including healthcare and food preservation (Rani et al., 2012).

Ligand- and Structure-Based Pharmacophore Modeling

The versatility of this compound derivatives extends into the development of potential anticancer agents, as demonstrated by a study that identified 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a promising candidate. Through ligand-based and structure-based pharmacophore modeling and docking studies, this compound was found to have potential as an anticancer agent, indicating the significant role of this compound derivatives in cancer research and therapy development (Hussain & Verma, 2019).

Future Directions

While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .

Biochemical Analysis

Biochemical Properties

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Cellular Effects

While specific cellular effects of 2-(Pyrimidin-2-ylamino)ethanol are not well-documented, pyrimidine derivatives have been known to exhibit various biological activities. For instance, some pyrimidine derivatives have shown anticancer activity by inhibiting cell growth .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Pyrimidine derivatives have been known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It’s crucial to understand that the effects of chemical compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJYEXQVZXYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloropyrimidine (5 g) and ethanolamine (15 ml) were stirred for 2 hours at 140° C. After cooling, the mixture was added to water (200 ml) and continuously extracted with ethyl acetate (500 ml) for 16 hours. The organic extract was dried (MgSO4), filtered and evaporated to dryness. The title compound was obtained as a solid (m.p. 66° C.), following chromatography on silica-gel in 3% methanol in dichloromethane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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